10-Hydroxyimipramine BH3-Aduct is a chemical compound that serves as a significant derivative of imipramine, a tricyclic antidepressant. This compound is formed through the reaction of 10-hydroxyimipramine with borane, resulting in an adduct that exhibits unique properties and potential applications in scientific research. The compound is classified under boron-containing organic compounds due to the presence of the borane moiety.
The synthesis of 10-hydroxyimipramine BH3-Aduct involves two main steps:
The molecular structure of 10-hydroxyimipramine BH3-Aduct can be represented by its InChI and SMILES notations:
InChI=1S/C19H24N2O.B/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;/h3-6,8-11,19,22H,7,12-14H2,1-2H3;
[B].CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O
This structure indicates a complex arrangement involving a boron atom bonded to nitrogen and carbon atoms, alongside a hydroxyl group.
10-Hydroxyimipramine BH3-Aduct can undergo several chemical reactions:
These reactions are crucial for exploring the compound's potential derivatives and applications in medicinal chemistry.
The physical properties of 10-hydroxyimipramine BH3-Aduct include:
Chemical properties include:
Analytical techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into its thermal stability and decomposition behavior .
10-Hydroxyimipramine BH3-Aduct has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: